Product packaging for 1-Methyl-4-(phenylethynyl)benzene(Cat. No.:CAS No. 3287-02-3)

1-Methyl-4-(phenylethynyl)benzene

Cat. No.: B1622909
CAS No.: 3287-02-3
M. Wt: 192.25 g/mol
InChI Key: LENVYSAMNKKWEK-UHFFFAOYSA-N
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Description

Significance of Arylalkynes in Contemporary Chemical Research

Arylalkynes, the class of compounds to which 1-Methyl-4-(phenylethynyl)benzene belongs, are of paramount importance in modern chemical research. Their utility stems from the unique reactivity of the alkyne functional group, which can participate in a wide variety of chemical transformations. rsc.org This versatility allows for their use as key intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.org

Furthermore, the rigid, linear geometry of the alkyne unit makes arylalkynes ideal building blocks for the construction of conjugated systems. These systems are central to the development of advanced materials with interesting electronic and photophysical properties, finding applications in fields such as organic electronics and materials science. spectrabase.com The ability to extend π-conjugation through the carbon-carbon triple bond allows for the fine-tuning of the optoelectronic properties of molecules. spectrabase.com

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound lies in its role as a model system for understanding the synthesis and properties of more complex diarylalkynes. Research involving this compound often focuses on the development and optimization of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira and Stille couplings. rsc.orgresearchgate.net

Studies on this compound and its derivatives contribute to a deeper understanding of structure-property relationships in conjugated organic molecules. While its direct application in areas like medicinal chemistry is not extensively documented, the synthetic strategies developed for its preparation are widely applicable to the synthesis of more complex, biologically active molecules. The primary academic interest in this compound is as a fundamental building block and a test substrate for new synthetic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B1622909 1-Methyl-4-(phenylethynyl)benzene CAS No. 3287-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVYSAMNKKWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186529
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3287-02-3
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 1 Methyl 4 Phenylethynyl Benzene

Palladium-Catalyzed Cross-Coupling Strategies for 1-Methyl-4-(phenylethynyl)benzene Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the construction of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions provide efficient and reliable routes. These methods typically involve the reaction of an aryl halide or a derivative with a terminal alkyne in the presence of a palladium catalyst.

Sonogashira Coupling Reactions in this compound Preparation

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for synthesizing compounds like this compound. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The reaction can be carried out under mild conditions, which has made it a popular choice for the synthesis of complex molecules. wikipedia.org

For instance, this compound can be synthesized from 4-iodotoluene (B166478) and phenylacetylene (B144264). The reaction of various aryl halides with phenylacetylene, catalyzed by palladium complexes, has been shown to produce the corresponding coupled products in good yields. nih.govnih.gov

While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesirable alkyne homocoupling products. wikipedia.org This has prompted the development of copper-free Sonogashira coupling systems. These systems often employ more sophisticated palladium catalysts or different reaction conditions to achieve the desired transformation without the need for copper. cetjournal.itlibretexts.org

One such system utilizes a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A as the catalytic system, with Cs₂CO₃ as the base, in a green solvent at room temperature. nih.gov This copper-free and amine-free method has been successfully used to synthesize this compound from p-bromotoluene and phenylacetylene in good to excellent yields. nih.gov Another approach involves the use of a monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, which facilitates room-temperature, copper-free Sonogashira reactions. acs.orgnih.gov The development of these copper-free methods represents a significant advancement, offering a more environmentally friendly and sometimes more efficient route to diarylacetylenes. researchgate.net

Catalyst SystemReactantsSolventBaseConditionsYieldReference
Pd(CH₃CN)₂Cl₂ / cataCXium Ap-bromotoluene, phenylacetyleneGreen SolventCs₂CO₃Room TemperatureGood to Excellent nih.gov
[DTBNpP]Pd(crotyl)ClAryl halide, terminal alkyneNot specifiedNot specifiedRoom TemperatureNot specified acs.orgnih.gov

Thermoregulated aqueous biphasic catalysis presents an innovative approach to Sonogashira reactions, aiming to simplify catalyst recovery and reuse. psu.edudntb.gov.ua This strategy employs a water-soluble catalyst system that, upon heating, becomes soluble in the organic phase where the reaction occurs. After the reaction, cooling the system causes the catalyst to return to the aqueous phase, allowing for easy separation from the product. psu.edu

A study demonstrated the use of a PEG-DAIL[BF4] ligand with Pd(OAc)₂ in water for the Sonogashira coupling of aryl halides with terminal alkynes. psu.edu This system was used to synthesize this compound from 4-bromotoluene (B49008) and phenylacetylene, achieving a high yield. psu.edu The catalyst could be recycled and reused multiple times without a significant loss of activity. psu.edu This method offers a "green" and efficient alternative to traditional homogeneous catalysis. dntb.gov.ua

ReactantsCatalyst SystemSolventBaseTemperatureYieldReference
4-bromotoluene, phenylacetylenePd(OAc)₂ / PEG-DAIL[BF4]WaterEt₃N80 °C95% psu.edu

Decarboxylative Alkynylation and Cross-Coupling Approaches

Decarboxylative coupling reactions have emerged as powerful alternatives for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as starting materials. nih.govnih.govnih.gov These reactions proceed with the extrusion of carbon dioxide, providing a driving force for the transformation.

A novel approach for the synthesis of aryl alkynes involves the palladium-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides. rsc.orgresearchgate.netrsc.org This method offers a practical route to compounds like this compound without the need for inert gas or oxygen protection and demonstrates tolerance to various functional groups. rsc.orgrsc.org The reaction proceeds via a desulfinative coupling process. rsc.orgrsc.org By carefully selecting the palladium catalyst and phosphine (B1218219) ligands, satisfactory yields of the desired aryl alkynes can be achieved under mild conditions. rsc.orgresearchgate.netrsc.org

ReactantsCatalyst SystemConditionsKey FeatureReference
Alkynyl carboxylic acids, Arylsulfonyl hydrazidesPd(II)/P-ligandMild, open to airDesulfinative coupling rsc.orgresearchgate.netrsc.org

The synthesis of this compound can also be achieved through a palladium-catalyzed decarboxylative cross-coupling reaction between phenylpropiolic acid and 1-chloro-4-methylbenzene. rsc.org This method provides the target compound in a near-quantitative yield. rsc.org The reaction is carried out in the presence of a palladium catalyst, PdCl₂(Cy*Phine)₂, and a base, Cs₂CO₃, in 1,4-dioxane. rsc.org This approach is significant as it utilizes a relatively inexpensive and readily available aryl chloride as the coupling partner. organic-chemistry.org

ReactantsCatalystBaseSolventYieldReference
1-chloro-4-methylbenzene, phenylpropiolic acidPdCl₂(Cy*Phine)₂Cs₂CO₃1,4-dioxane99% rsc.org

Palladium Catalysis in Domino Synthesis of Diarylalkynes from Dichloroalkenes

A highly efficient method for synthesizing diarylalkynes, including this compound, involves a palladium-catalyzed domino cross-coupling reaction. xmu.edu.cnscielo.br This strategy utilizes readily available 1,1-dichloroalkenes and triarylbismuth reagents as coupling partners. xmu.edu.cn The protocol demonstrates remarkable reactivity, furnishing a diverse library of functionalized internal alkynes in moderate to high yields. scielo.br

The reaction to form this compound would proceed by coupling 1,1-dichloro-2-phenylethene with a tri-p-tolylbismuth reagent, or alternatively, 1,1-dichloro-2-(p-tolyl)ethene with triphenylbismuth, in the presence of a palladium catalyst. Studies have shown that a variety of functional groups are well-tolerated on both the dichloroalkene and the triarylbismuth reagent. For instance, 1,1-dichloroalkenes bearing electron-withdrawing groups (like 4-CN and 4-NO2) and electron-donating groups react efficiently to provide the corresponding diarylalkynes. scielo.br The synthesis of this compound via this general methodology has been reported, yielding a white solid with a melting point of 69-70 °C. nih.gov

The table below summarizes the yields for various diarylalkynes synthesized using this domino palladium-catalyzed cross-coupling reaction, illustrating the scope of the methodology. scielo.br

1,1-Dichloroalkene SubstituentTriarylbismuth ReagentProductYield (%)
4-CNTriphenylbismuth4-(Phenylethynyl)benzonitrile75
4-NO2Triphenylbismuth1-Nitro-4-(phenylethynyl)benzene68
4-MeTriphenylbismuthThis compound78
4-OMeTriphenylbismuth1-Methoxy-4-(phenylethynyl)benzene71
HTri(p-tolyl)bismuthThis compound78
HTri(p-methoxyphenyl)bismuth1-Methoxy-4-(phenylethynyl)benzene71

Novel Synthetic Routes and Precursor Chemistry

Electrocatalytic Reduction Pathways in this compound Formation

Electrochemical methods offer novel, sustainable routes for chemical synthesis. While direct electrocatalytic reduction pathways to form this compound are not extensively detailed, related electrosynthetic strategies provide a blueprint for its formation. A key approach involves the electrocatalytic reduction of aryl precursors to generate highly reactive aryl radicals, which can then be coupled with alkynes. xmu.edu.cn

For instance, a plausible pathway for synthesizing this compound would involve the electrochemical reduction of a 4-methylbenzenediazonium (B1208422) salt at a cathode. This process generates a 4-methylphenyl (p-tolyl) radical. This radical can then add to phenylacetylene, which is present in the reaction mixture, to form a vinyl radical intermediate. Subsequent steps, potentially involving further oxidation and elimination, would yield the final product, this compound. xmu.edu.cn

Cyclic voltammetry studies on related systems show that the aryldiazonium salt exhibits a significant irreversible reduction peak, indicating it is more easily reduced than the alkyne coupling partner. xmu.edu.cn This selectivity allows for the controlled generation of the aryl radical in the presence of the alkyne. This method highlights the utility of aryldiazonium salts as versatile aryl radical sources for C-C bond formation under electrochemical conditions. xmu.edu.cn Other electrochemical approaches, such as the reductive coupling of two electrophiles (an aryl halide and an alkenyl bromide) catalyzed by nickel, demonstrate the power of electrochemistry to forge C-C bonds under mild conditions, avoiding harsh reagents. organic-chemistry.orgrsc.org

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Palladium-Catalyzed Alkyne Formation

The formation of diarylalkynes like this compound is most famously achieved via the Sonogashira cross-coupling reaction, which operates through a well-studied palladium catalytic cycle. researchgate.netchemrxiv.orgnih.gov The mechanism, while not fully isolated, is understood to involve interconnected palladium and, traditionally, copper catalytic cycles. researchgate.netnih.gov

The primary palladium cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 4-iodotoluene), inserting into the carbon-halogen bond to form a Pd(II) complex. researchgate.net

Transmetalation: In the copper-catalyzed variant, a terminal alkyne (e.g., phenylacetylene) reacts with a copper(I) salt to form a copper acetylide. This species then transfers the acetylide group to the Pd(II) complex, displacing the halide. researchgate.net In copper-free versions, the alkyne may coordinate directly to the palladium center, followed by deprotonation by a base to form the palladium acetylide intermediate.

Reductive Elimination: The two organic groups (the p-tolyl and phenylethynyl moieties) on the Pd(II) complex couple and are eliminated from the metal center, forming the C-C triple bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

For the domino synthesis from 1,1-dichloroalkenes, a related but distinct mechanism is proposed. scielo.br This pathway likely involves an initial palladium-catalyzed cross-coupling of one aryl group, followed by the elimination of HCl to form a chloroalkyne intermediate. This intermediate then undergoes a second cross-coupling reaction with the second arylating agent to furnish the final diarylalkyne. scielo.br

Phenylethynyl Radical Reaction Dynamics

The phenylethynyl radical (C₆H₅C≡C•) is a highly reactive intermediate relevant to combustion chemistry and astrochemistry. nih.govnih.gov Its reaction dynamics have been investigated under single-collision conditions using crossed molecular beam techniques, providing fundamental insights into its reactivity. nih.gov

Studies show that the phenylethynyl radical adds to unsaturated hydrocarbons like allene (B1206475) (H₂C=C=CH₂) and methylacetylene (CH₃C≡CH) without an entrance barrier. nih.gov This addition leads to the formation of short-lived collision complexes. nih.gov These intermediates subsequently decompose via atomic hydrogen loss through a tight exit transition state to form the final products. nih.gov

The phenylethynyl radical can be generated from various precursors, including the pyrolysis of (bromoethynyl)benzene (B1266612) at high temperatures. organic-chemistry.org Once formed, it is highly reactive and can undergo isomerization via H-shifts to form ethynylphenyl isomers or undergo ring-opening followed by H-loss. organic-chemistry.org Its barrierless addition reactions make it a key species in molecular mass growth processes, enabling the incorporation of benzene (B151609) rings into unsaturated hydrocarbon chains even in low-temperature environments like cold molecular clouds. nih.gov

The table below summarizes key reaction dynamics of the phenylethynyl radical.

ReactantPrimary ProductReaction Energy (kJ mol⁻¹)Key Dynamic Feature
Allene (H₂C=C=CH₂)3,4-Pentadien-1-yn-1-ylbenzene-110Barrierless addition followed by H-atom elimination nih.gov
Methylacetylene (CH₃C≡CH)1-Phenyl-1,3-pentadiyne-130Barrierless addition followed by H-atom elimination nih.gov
Benzene (C₆H₆)Phenanthrene (C₁₄H₁₀)ExoergicBarrierless addition leading to cyclization and aromatization nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been extensively used to characterize 1-methyl-4-(phenylethynyl)benzene. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

High-resolution ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum provides detailed information about the aromatic and methyl protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, including the quaternary carbons of the ethynyl (B1212043) group.

In the ¹H NMR spectrum, the protons of the tolyl and phenyl rings resonate in the aromatic region, typically between δ 7.1 and 7.6 ppm. The methyl group protons on the tolyl ring appear as a characteristic singlet at approximately δ 2.38 ppm. nih.govrsc.org The protons on the tolyl ring often appear as two distinct doublets, a result of their ortho and meta positions relative to the phenylethynyl substituent. nih.govaatbio.com Similarly, the protons of the unsubstituted phenyl ring give rise to multiplets in the aromatic region. nih.govaatbio.com

The ¹³C NMR spectrum provides complementary information. The methyl carbon appears at a characteristic upfield shift of around δ 21.5-21.7 ppm. nih.govaatbio.com The sp-hybridized carbons of the alkyne moiety are observed in the range of δ 88 to 90 ppm. nih.govaatbio.com The aromatic carbons resonate in the downfield region, typically from δ 120 to 139 ppm. The carbon atoms directly attached to the electron-donating methyl group and the electron-withdrawing ethynyl group are deshielded to different extents, providing further confirmation of the substitution pattern. nih.govaatbio.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H NMR7.52-7.54m2H, Phenyl aatbio.com
7.43d, J = 8.2 Hz2H, Tolyl aatbio.com
7.32-7.37m3H, Phenyl aatbio.com
2.37s3H, -CH₃ aatbio.com
¹³C NMR138.37Aromatic C aatbio.com
131.54Aromatic C aatbio.com
131.49Aromatic C aatbio.com
129.10Aromatic C aatbio.com
128.30Aromatic C aatbio.com
123.48Aromatic C aatbio.com
89.54, 88.71Ethynyl C≡C aatbio.com
21.52-CH₃ aatbio.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. aatbio.com The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3029-3050 cm⁻¹. aatbio.com The stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, a key feature of this molecule, gives rise to a weak to medium intensity band in the range of 2200-2230 cm⁻¹. While this band is often weak in symmetrically substituted alkynes in the IR spectrum, the asymmetry of this compound allows for its observation. The spectrum also shows strong absorptions corresponding to the C=C stretching vibrations within the aromatic rings, typically in the 1440-1600 cm⁻¹ region. aatbio.com Bands corresponding to in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings are also present in the fingerprint region of the spectrum.

Table 2: Key Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)IntensityReference
Aromatic C-H Stretch3050, 3029Medium aatbio.com
Aliphatic C-H Stretch2919Medium aatbio.com
C≡C Stretch~2220Weak-Medium aatbio.com
Aromatic C=C Stretch1593, 1509, 1484, 1440Strong aatbio.com
Aromatic C-H Bending817, 754, 689Strong aatbio.com

Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.09 g/mol ). aatbio.com The fragmentation pattern under EI conditions can provide further structural confirmation. The molecule may undergo fragmentation at the C-C single bonds adjacent to the alkyne or through the loss of the methyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₅H₁₂), the calculated exact mass is 192.0939. aatbio.com Experimental HRMS data typically shows a measured mass that is in very close agreement with this calculated value, confirming the elemental formula and the absence of unexpected elements. aatbio.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₂ aatbio.com
Calculated Exact Mass [M]⁺192.0939 aatbio.com
Found Exact Mass [M]⁺192.0938 aatbio.com

Electronic Spectroscopy and Photophysical Properties

The electronic properties of this compound arise from the extended π-conjugated system formed by the two aromatic rings linked by the ethynyl bridge. This conjugation gives rise to characteristic absorption and emission properties that can be studied using UV-Vis absorption and fluorescence spectroscopy.

The electronic absorption spectrum of diarylacetylenes is dominated by intense π-π* transitions. For this compound, these transitions are expected to occur in the ultraviolet region. The introduction of the methyl group, an electron-donating group, on one of the phenyl rings can cause a slight red-shift (bathochromic shift) in the absorption maximum compared to the parent diphenylacetylene (B1204595) molecule.

While specific, detailed photophysical studies on this compound are limited in the readily available literature, the photophysical properties of the closely related compound 1,4-bis(phenylethynyl)benzene (B159325) have been investigated. nih.gov This research indicates that such molecules typically exhibit fluorescence from the first excited singlet state. nih.gov It is expected that this compound would also be fluorescent, with the emission wavelength being influenced by the solvent polarity. The presence of the methyl group may also influence the quantum yield of fluorescence. Further research would be beneficial to fully characterize the photophysical properties, including the absorption and emission maxima, quantum yields, and excited-state lifetimes of this compound in various solvents.

UV-Visible Absorption and Emission Spectroscopy of Phenylethynylbenzenes

The electronic absorption and emission spectra of phenylethynylbenzenes are fundamental to understanding their behavior in the excited state. For instance, 1,4-bis(phenylethynyl)benzene (BPEB) exhibits different optical properties than its smaller counterpart, diphenylacetylene (tolan). rsc.org However, when an outer phenyl ring of BPEB is twisted, its photochemistry becomes very similar to tolan. rsc.org The absorption maximum for a doubly bridged bis(phenylethynyl)benzene was observed at 325 nm in n-hexane, with emission maxima at 356 nm and 511 nm. nih.gov The fluorescence quantum yield for this compound was determined to be 0.6 in cyclohexane, with a lifetime of 0.5 ns at room temperature. nih.gov

Theoretical calculations on 1,4-bis(phenylethynyl)benzene (BPEB-HH) show that at its planar configuration, the first excited singlet state (S1) has an excitation energy of 3.92 eV. rsc.org Twisting one of the outer phenyl rings to 90 degrees increases the S1 excitation energy by 0.3 eV. rsc.org Twisting the inner ring results in a higher excitation energy of 4.80 eV due to the reduced size of the π-system. rsc.org

Substituents on the phenyl rings can also influence the spectroscopic properties. For example, in a series of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives, a significant relationship was observed between the Stokes' shift and the Hammett's σp parameter of the substituents. rsc.org Electron-donating groups were found to have a pronounced effect on the chemiluminescence properties of these compounds. rsc.org Similarly, benzanthrone (B145504) derivatives with a donor-π-acceptor architecture exhibit significant Stokes shifts and solvatochromism, with emission spanning from green to red depending on the substituent and solvent. researchgate.net

Here is an interactive data table showing the UV-Vis absorption and emission data for related phenylethynylbenzene compounds:

Photodecomposition Dynamics and Excited State Characterization in Related Systems

The photochemistry of phenylethynylbenzenes is rich and complex, involving various excited state pathways and dynamics. These compounds are known for their ability to transport charge and excitation energy over long distances, making them valuable as molecular linkers in light energy harvesting and molecular electronics. nih.gov

Upon photoexcitation, phenylethynylbenzenes can populate both singlet and triplet excited states. nih.gov A singlet state is characterized by all electron spins being paired, while a triplet state has two unpaired electrons with parallel spins. libretexts.org The transition from a singlet to a triplet state is known as intersystem crossing and is a key process in the photochemistry of many molecules. libretexts.org

For some phenyleneethynylene oligomers, the yields of the excited singlet state range from 0.5 to 0.66, and the triplet state yields are between 0.4 and 0.5. nih.gov The long-lived triplet excited state can be deactivated through processes like ground-state quenching and triplet-triplet annihilation. nih.gov The rate constant for ground-state quenching is approximately 6 x 10⁷ M⁻¹ s⁻¹, while triplet-triplet annihilation occurs at a nearly diffusion-controlled rate of about 2 x 10⁹ M⁻¹ s⁻¹. nih.gov

The geometry of the molecule plays a crucial role in its excited-state dynamics. For example, theoretical studies on 1,4-bis(phenylethynyl)benzene (BPEB-HH) show that twisting the molecule can lead to crossings between singlet and triplet potential energy surfaces. rsc.org These crossings are important for intersystem crossing and subsequent photochemical reactions.

Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in molecules after they absorb light. wikipedia.org Techniques with femtosecond to nanosecond time resolution allow researchers to follow the evolution of excited states and identify transient intermediates. wikipedia.orgnih.gov

For instance, time-resolved fluorescence spectroscopy of 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB) in solution revealed two fluorescence components: a short-lived component with a lifetime of 150 fs and a long-lived component with a 10 ns lifetime. nih.gov This was interpreted as the initial excitation to a nonplanar excited singlet state, followed by relaxation to a planar, more stable excited singlet state. nih.gov

Transient absorption spectroscopy is another key technique used to characterize excited states and reactive intermediates. wikipedia.org In studies of phenyleneethynylene oligomers, transient absorption spectroscopy has been used to observe the electron transfer from the excited oligomer to an acceptor molecule and to characterize the resulting cation radical. nih.gov Similarly, time-resolved photoelectron spectroscopy (TRPES) provides detailed information about the electronic structure and dynamics of excited states. rsc.orgrsc.org

Charge Recombination and Emissive Properties in Solution

Charge recombination is a fundamental process in photochemistry where separated positive and negative charges recombine. This process can be either radiative (resulting in light emission) or non-radiative. The efficiency and pathway of charge recombination are influenced by factors such as the distance between the charges and the nature of the surrounding medium.

In molecular systems designed for artificial photosynthesis, understanding and controlling charge recombination is crucial. For example, in a fullerene-porphyrin-linked triad, the electronic coupling for the energy-wasting charge recombination was found to be significantly smaller than that for the initial charge separation. nih.gov This inhibition of charge recombination is attributed to the electronic structure of the porphyrin component. nih.gov

The study of spin-dependent charge recombination in molecular wires has shown that the triplet recombination rate constant decreases exponentially with the length of the wire, which is consistent with a superexchange mechanism. arxiv.org In contrast, the singlet recombination rate constant was found to be nearly independent of the wire length, suggesting a different mechanism, such as incoherent hopping. arxiv.org

The emissive properties of phenylethynylbenzenes in solution are also of great interest. The fluorescence and phosphorescence of these molecules provide insights into their excited-state behavior. For example, the design of donor-acceptor compounds based on a benzo[a,c]phenazine acceptor has allowed for the investigation of different types of excited states, including locally-excited, hybridized local and charge-transfer (HLCT), and charge-transfer dominated states. nih.gov A compound exhibiting HLCT character showed high photoluminescence quantum efficiency and high exciton (B1674681) utilization in an organic light-emitting diode (OLED). nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the relationship between molecular structure and bulk properties. For benzene and its derivatives, X-ray diffraction has confirmed the planar hexagonal ring structure with C-C bond lengths intermediate between single and double bonds, providing key evidence for aromaticity. docbrown.info

Conformational Analysis and Torsion Angles in Crystal Structures

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by its environment. In the solid state, packing forces can lead to conformations that differ from those in solution or the gas phase. Torsion angles, which describe the rotation around a chemical bond, are a key parameter in conformational analysis. epa.gov

For phenylethynylbenzenes, the torsion angles between the phenyl rings are of particular interest as they affect the extent of π-conjugation and thus the electronic and photophysical properties. nih.gov For example, in a doubly bridged bis(phenylethynyl)benzene, the twist angles between the phenyl rings were found to be 40° and 44° in the crystal structure. nih.gov These angles are smaller than those observed in related singly bridged tolans, allowing for greater π-conjugation. nih.gov

In a study of partially fluorinated 1,3,5-tris(phenylethynyl)benzenes, X-ray crystallography revealed that the packing in the solid state is governed by a variety of intermolecular interactions, including those between aryl groups and C≡C triple bonds. nih.gov In some of these structures, the molecules arrange in parallel displaced structures with short intermolecular contacts. nih.gov

The table below presents selected crystallographic data for related phenylethynylbenzene compounds:

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound, also known as 4-methyltolane, is dictated by a subtle interplay of intermolecular forces that govern its crystal packing. Detailed insights into these interactions have been revealed through X-ray crystallographic studies, particularly in the context of co-crystallization with other molecules, which highlights the compound's capacity for forming structured molecular assemblies.

A notable investigation into the crystal engineering potential of this compound involved its co-crystallization with bis(4-N-methylpyridinium)ethyne ditriflate. nih.govacs.org This study provided a clear example of how donor-acceptor interactions can be harnessed to create highly ordered crystalline superstructures. In this molecular complex, the this compound molecule acts as the electron donor, interacting with the electron-accepting bis(4-N-methylpyridinium)ethyne cation.

The resulting crystal structure is characterized by the formation of infinite zigzag ribbons composed of interlocked donor-acceptor complexes. These ribbons are separated by triflate counterions. nih.govacs.org This arrangement demonstrates a sophisticated level of molecular recognition and self-assembly, driven primarily by electrostatic and van der Waals forces. The specific geometry of the packing is a direct consequence of the complementary nature of the electron-rich tolyl-substituted benzene ring of this compound and the electron-deficient pyridinium (B92312) units of the co-crystallizing agent.

While a detailed crystallographic analysis solely of pure this compound is not extensively reported in the reviewed literature, the study of its co-crystals provides invaluable information about its preferred modes of interaction. The presence of the methyl group on one of the phenyl rings introduces a degree of asymmetry and a potential site for weak C-H···π interactions, which are common in the crystal packing of aromatic hydrocarbons. These interactions, along with π-π stacking, are expected to play a significant role in the crystal lattice of the pure compound.

The following table summarizes the key crystallographic findings for the co-crystal of this compound, illustrating the nature of the donor-acceptor complex.

ParameterValue
Crystal System Data not available in the abstract
Space Group Data not available in the abstract
Key Interaction Type Donor-Acceptor
Structural Motif Infinite zigzag ribbons of interlocked donor-acceptor complexes
Components This compound (Donor), bis(4-N-methylpyridinium)ethyne (Acceptor), Triflate (Counterion)

Data derived from the study of a molecular complex and may not represent the crystal structure of pure this compound.

Further research focusing on the single-crystal X-ray diffraction of pure this compound would be necessary to fully elucidate its intrinsic crystal packing and the precise nature of the intermolecular forces at play without the influence of a co-crystallizing agent.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-methyl-4-(phenylethynyl)benzene, DFT calculations can predict a range of properties, from its ground-state geometry to its spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, to approximate the solutions to the Schrödinger equation.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and suggests that the molecule can be more easily excited. For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital delocalized across the phenyl and ethynyl (B1212043) groups, while the LUMO is a corresponding π*-antibonding orbital. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO slightly compared to unsubstituted diphenylethyne.

DFT calculations provide the energies of these orbitals and visualize their spatial distribution. This analysis reveals how the different parts of the molecule—the tolyl group, the phenyl group, and the ethynyl linker—contribute to its electronic structure.

Table 1: Illustrative Frontier Orbital Data from DFT Calculations

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO, indicative of chemical reactivity and electronic transition energy.

Note: Specific energy values from DFT calculations for this compound are not available in the searched literature. The table illustrates the type of data generated.

Geometrical Optimization and Conformational Analysis

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy structure. DFT methods are used to perform this geometrical optimization, calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For this compound, the key geometrical parameters include the bond lengths and angles of the phenyl rings, the C≡C triple bond, and the bonds connecting the rings to the ethynyl bridge. A key conformational aspect is the dihedral angle between the two phenyl rings. Due to the cylindrical symmetry of the acetylene (B1199291) linker, there is relatively free rotation of the phenyl rings around the alkyne axis in the gas phase. Computational studies can explore the rotational energy barrier, which is expected to be low, indicating that multiple conformations may be accessible at room temperature. The optimized structure provides the foundation for all subsequent property calculations.

Simulation of Spectroscopic Properties (UV/Vis, IR, NMR)

DFT calculations can simulate various types of spectra, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and their corresponding intensities. This results in a theoretical IR spectrum. For this compound, characteristic vibrational modes would include the C-H stretches of the aromatic rings, the C≡C triple bond stretch (typically around 2200 cm⁻¹), and various ring-breathing modes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values can be converted into theoretical ¹H and ¹³C NMR chemical shifts. scielo.brnih.gov These calculated shifts can be compared to experimental spectra to aid in the assignment of peaks. rsc.orgscielo.br

UV-Visible (UV/Vis) Spectroscopy: While ground-state DFT is not the primary tool for electronic spectra, it provides the optimized geometry necessary for more advanced methods like TDDFT.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To understand the photophysical behavior of this compound, such as how it absorbs and emits light, Time-Dependent Density Functional Theory (TDDFT) is employed. TDDFT is an extension of DFT that can describe electronic excited states.

Calculation of Excitation Energies and Oscillator Strengths

TDDFT calculations, performed on the DFT-optimized ground-state geometry, yield the vertical excitation energies corresponding to electronic transitions from the ground state to various excited states. Each calculated transition is associated with an oscillator strength, which is a theoretical measure of the transition's intensity.

Transitions with high oscillator strengths are considered "bright" or allowed and are expected to appear as strong absorption bands in a UV/Vis spectrum. For this compound, the lowest energy transitions would likely be π → π* in nature, involving the promotion of an electron from a bonding to an antibonding orbital of the conjugated system.

Table 2: Illustrative TDDFT Output for Electronic Transitions

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S1HOMO -> LUMO
S2HOMO-1 -> LUMO
S3HOMO -> LUMO+1

Note: Specific calculated values for this compound are not available in the searched literature. The table represents a typical output from a TDDFT calculation, showing the key parameters that would be determined.

Photophysical Behavior Prediction in Phenylethynyl Systems

The results from TDDFT calculations are crucial for predicting the photophysical behavior of phenylethynyl systems. The calculated excitation energies and oscillator strengths allow for the simulation of the UV-Vis absorption spectrum. By analyzing the molecular orbitals involved in the electronic transitions, one can characterize the nature of the excited states (e.g., as local excitations within a phenyl ring or as charge-transfer states).

Furthermore, by optimizing the geometry of the first excited state (S₁), one can calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission energies (the Stokes shift) can also be estimated. In related phenylethynyl systems, studies have shown that the excited state dynamics can be complex, sometimes involving relaxation into different conformations before emission occurs. TDDFT provides a theoretical framework to explore these potential relaxation pathways and understand the factors that govern the fluorescence properties of these molecules.

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations and the modeling of reaction pathways are powerful computational tools used to study the dynamic behavior of molecules and to explore the energetic landscapes of chemical reactions.

While specific studies on the reaction mechanisms and transition states of this compound are not extensively documented, insights can be drawn from the well-established principles of electrophilic substitution reactions in substituted benzenes, such as methylbenzene. libretexts.orgchemguide.co.uk The methyl group (-CH₃) on the benzene (B151609) ring is known to be an activating group and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org This is due to the electron-donating nature of the methyl group, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction.

For an electrophilic attack on this compound, the incoming electrophile would preferentially add to the positions ortho or meta to the methyl group, as the para position is occupied by the phenylethynyl group. The mechanism involves the formation of a resonance-stabilized carbocation, known as a sigma complex or arenium ion. youtube.com The transition state would be the highest energy point on the reaction coordinate leading to this intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the final product. youtube.com The reaction mechanism for an electrophilic substitution (e.g., nitration) can be generalized as follows:

Generation of the electrophile: For nitration, this involves the reaction of nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺). youtube.com

Attack of the electrophile on the aromatic ring: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. For this compound, the attack would likely occur at the positions ortho to the activating methyl group.

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. youtube.com

The stability of the transition state leading to the arenium ion determines the regioselectivity of the reaction. For this compound, the electron-donating methyl group stabilizes the transition states for ortho and meta substitution relative to substitution at other positions.

The volatility of a compound is related to the strength of its intermolecular interactions. Studies on the catalytic hydrogenation products of 1,4-bis(phenylethynyl)benzene (B159325), a related compound, have shown that volatility does not always increase with hydrogenation as one might intuitively expect. nih.gov The study revealed that the trend in volatility is influenced by collective carbon-hydrogen (CH) dipole interactions in the crystal structure. nih.gov This suggests that for this compound, subtle changes in molecular structure, such as the position of the methyl group, could significantly impact its packing in the solid state and thus its volatility. The interplay of π-π stacking interactions from the aromatic rings and the ethynyl group, along with van der Waals forces from the methyl group, would collectively determine the intermolecular forces and, consequently, the volatility of the compound.

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules with a high degree of accuracy.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. While a specific NBO analysis for this compound is not available in the literature, the principles of NBO can be applied to understand its bonding and hybridization.

NBO analysis would provide information on:

Hybridization: The hybridization of each atom in the molecule can be determined. For example, the carbon atoms in the benzene rings would be expected to have sp² hybridization, while the acetylenic carbons of the ethynyl group would be sp hybridized. The carbon of the methyl group would be sp³ hybridized.

Bonding Orbitals: The analysis would describe the nature of the sigma (σ) and pi (π) bonds. For instance, the C-C and C-H sigma bonds are formed from the overlap of hybrid orbitals, while the π bonds in the aromatic rings and the ethynyl group are formed from the overlap of p-orbitals.

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. materialsciencejournal.org In this compound, important hyperconjugative interactions would include the delocalization of electron density from the σ(C-H) bonds of the methyl group into the antibonding π* orbitals of the benzene ring. This interaction contributes to the electron-donating nature of the methyl group. Similarly, delocalization from the π orbitals of the benzene rings into the π* orbitals of the ethynyl group, and vice versa, would describe the electronic communication between these parts of the molecule. The strength of these interactions is given by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. materialsciencejournal.org

The table below illustrates the type of data that would be obtained from an NBO analysis for a molecule like this compound, based on analyses of similar compounds. researchgate.net

Table 1: Illustrative NBO Analysis Data for Key Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
σ(Cmethyl-H)π(Cring-Cring)HighHyperconjugation (stabilizing)
π(Cring-Cring)π(C≡C)Moderateπ-conjugation (delocalization)
π(C≡C)π*(Cring-Cring)Moderateπ-conjugation (delocalization)

Note: The values for E(2), the stabilization energy, are illustrative and would require specific quantum chemical calculations for this compound.

Advanced Applications and Functionalization in Materials Science and Beyond

Applications in Organic Electronics and Optoelectronic Materials

The delocalized π-system inherent in the structure of 1-methyl-4-(phenylethynyl)benzene makes it a candidate for applications in organic electronics and optoelectronics, where charge transport and light-emitting properties are paramount.

For instance, research on anthracene (B1667546) derivatives has demonstrated how different substituents can classify them as hole-transporting, electron-transporting, or bipolar materials. It is plausible that the methyl group in this compound, being an electron-donating group, could influence its charge transport characteristics, potentially enhancing hole transport capabilities. However, without experimental data, this remains a theoretical consideration. The study of charge transport in asymmetrically substituted tolanes is an active area of research, with the potential to tailor the electronic properties of these materials for specific semiconductor applications.

There is a lack of specific studies detailing the use of this compound as an emissive layer component in Organic Light-Emitting Diodes (OLEDs). However, the photoluminescent properties of the broader class of phenylethynylbenzene derivatives suggest their potential in this field. For a molecule to be an effective component of an emissive layer, it should exhibit high photoluminescence quantum yield, good charge carrier injection and transport properties, and thermal and morphological stability.

Compounds with a tolane backbone are known to be fluorescent, and their emission color can be tuned by modifying the substituents on the phenyl rings. The introduction of a methyl group, as in this compound, would be expected to have a subtle effect on the emission spectrum compared to the parent diphenylacetylene (B1204595) molecule. While no patents were found that specifically claim the use of this compound in OLEDs, the ongoing development of new organic materials for lighting and display technologies may yet find a role for such asymmetrically substituted tolanes.

The application of this compound in blue phase liquid crystals has not been specifically reported. However, extensive research has been conducted on its close analogue, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) and its derivatives. researchgate.netnih.gov These studies have shown that BPEB derivatives are crucial components in formulating blue phase liquid crystal mixtures due to their high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε). researchgate.netnih.gov

For instance, a liquid crystal mixture containing several BPEB derivatives achieved a high Δn of 0.283 and a Δε of 29.0 at 25 °C. researchgate.netnih.gov The addition of a chiral dopant to this mixture resulted in a blue phase with a temperature range of 8 °C. researchgate.net The molecular structure of the BPEB derivatives, including the nature of the terminal and lateral substituents, significantly influences their mesomorphic and electro-optical properties. While a patent exists for 1,4-diethynylbenzene (B1207667) derivatives with substituents for use in high-frequency components, it does not specifically mention this compound or its direct application in blue phase liquid crystals. google.com.pg The potential of this compound in this field would depend on its specific contributions to the optical and dielectric properties of a liquid crystal mixture.

Table 1: Properties of a Liquid Crystal Mixture Containing BPEB Derivatives

Property Value
Dielectric Anisotropy (Δε) 29.0 (at 25 °C)
Optical Anisotropy (Δn) 0.283 (at 25 °C)

This data is for a mixture containing 1,4-bis(phenylethynyl)benzene derivatives, not this compound. researchgate.netnih.gov

Catalytic Applications and Hydrogenation Studies

The acetylenic bond in this compound is a key functional group that can undergo various chemical transformations, most notably hydrogenation.

While specific kinetic and mechanistic studies on the palladium-catalyzed hydrogenation of this compound are not detailed in the literature, the general mechanism for the hydrogenation of alkynes using palladium catalysts is well-established. youtube.comrsc.org The reaction typically proceeds via the syn-addition of two hydrogen atoms across the triple bond.

The process involves the adsorption of both the alkyne and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are transferred to the alkyne in a stepwise manner. The first addition of two hydrogen atoms results in the formation of the corresponding cis-alkene, (Z)-1-methyl-4-(phenylethenyl)benzene. If the reaction is allowed to proceed further, a second hydrogenation step occurs, leading to the fully saturated product, 1-methyl-4-(phenylethyl)benzene. The selectivity of the reaction towards the alkene or the fully saturated alkane can be controlled by the choice of catalyst, reaction conditions (temperature and pressure), and the presence of catalyst poisons that can deactivate the catalyst for the second hydrogenation step. For asymmetrical tolanes like this compound, the electronic and steric effects of the substituents can influence the rate and selectivity of the hydrogenation.

There is no available evidence to suggest that this compound is used in hydrogen getter formulations. However, the closely related compound 1,4-bis(phenylethynyl)benzene (DEB) is a well-known and effective hydrogen getter. osti.govmdpi.com DEB, in the presence of a palladium catalyst, irreversibly scavenges hydrogen gas by the hydrogenation of its two acetylenic bonds. osti.govmdpi.com This reaction is crucial in applications where the buildup of hydrogen gas can be hazardous, such as in sealed containers for radioactive materials. osti.govmdpi.com

DEB can be incorporated into various matrices, such as silicone rubber, to create flexible and robust hydrogen-gettering materials. osti.gov The capacity of these materials to absorb hydrogen is a critical parameter, and studies have been conducted to quantify the hydrogen mass fraction in reacted DEB. nih.gov Given the structural similarity, it is conceivable that this compound could also function as a hydrogen getter, although its hydrogen absorption capacity would be lower than that of DEB due to the presence of only one acetylenic bond per molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-bis(phenylethynyl)benzene (BPEB or DEB)
Diphenylacetylene
(Z)-1-methyl-4-(phenylethenyl)benzene

Development of Chemical Sensors and Detection Systems

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced chemical sensors. The extended π-conjugated system and the presence of aromatic rings can facilitate interactions with various analyte molecules, leading to detectable changes in their physical properties.

Interaction with Volatile Organic Compounds (VOCs) for Sensing Applications

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted as gases from certain solids or liquids and are of significant interest for environmental and health monitoring. While direct studies on the use of this compound for VOC sensing are not extensively documented, the principles of chemiresistive and fluorescent sensing with structurally similar materials provide a strong basis for its potential in this area.

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to an analyte. Polymers with extended π-conjugation, similar to what would be expected from a polymer of this compound, are known to be effective materials for such sensors. researchgate.netmdpi.com When a VOC molecule interacts with the polymer matrix, it can cause swelling of the polymer, which in turn increases the distance between conductive pathways within the material, leading to a measurable increase in resistance. researchgate.net For instance, chemiresistive sensors based on composites of polystyrene and carbon black have demonstrated sensitivity towards aromatic hydrocarbons like toluene (B28343) and benzene (B151609), which share structural similarities with the phenyl and methylphenyl groups of this compound. researchgate.net

Fluorescence-based sensing offers another avenue for the detection of VOCs. rsc.org "Turn-on" fluorescent sensors, where the fluorescence intensity increases upon binding with an analyte, are particularly desirable as they provide a clear signal against a low background. fao.orgresearchgate.netrsc.org Materials with large aromatic systems can exhibit fluorescence that is quenched in the solid state but can be enhanced by the presence of certain VOCs. For example, a luminescent guest@metal-organic framework (LG@MOF) composite has been shown to act as a "turn-on" fluorescent sensor for benzene, toluene, and xylene (BTX). nih.gov The interaction between the VOC and the aromatic host alters the electronic states, leading to an increase in fluorescence. Given the phenyl and tolyl groups in this compound, polymers or assemblies of this molecule could potentially exhibit similar "turn-on" sensing capabilities for aromatic VOCs.

The potential for this compound in VOC sensing is further supported by the use of polydiacetylene (PDA)-based sensors, which have shown promise in detecting various VOCs, including those that are biomarkers for diseases like lung cancer. rsc.org The sensitivity and selectivity of these conjugated polymer sensors can be tuned, suggesting that a polymer derived from this compound could be engineered for specific VOC detection applications.

Functionalization for Novel Material Architectures

The versatility of this compound as a building block in materials science is significantly enhanced through functionalization. By introducing specific chemical groups, its properties can be tailored for the construction of complex and highly ordered materials such as coordination polymers, mesoporous materials, and nanoscale assemblies.

Derivatization for Coordination Polymers and Mesoporous Materials

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. researchgate.netyoutube.comnih.gov The properties of these materials, such as porosity and catalytic activity, are highly dependent on the structure of the organic linker. While this compound itself is not a typical ligand for coordination polymer synthesis, it can be derivatized to incorporate coordinating functional groups, such as carboxylates. For example, the synthesis of coordination polymers using rigid ligands like 4-(4-carboxyphenyl)-terpyridine demonstrates how aromatic structures can be used to build extended frameworks. rsc.org By analogy, a dicarboxylic acid derivative of this compound could serve as a rigid linker to construct novel MOFs with potentially interesting gas sorption or luminescent properties. Linker engineering is a powerful strategy to systematically tune the properties of MOFs. rsc.orgnih.gov

Mesoporous materials, particularly mesoporous silica (B1680970), are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and ordered pore structures. The surfaces of these materials can be functionalized to impart specific chemical properties. The alkyne group in this compound provides a handle for covalent attachment to mesoporous silica surfaces. For instance, mesoporous silica nanoparticles can be functionalized with alkyne groups, which can then be used in "click chemistry" reactions to attach other molecules. This demonstrates a viable route for incorporating the phenylethynyl moiety into the pores of these materials, potentially altering their adsorption selectivity or creating new catalytic sites.

Potential Derivative Target Material Rationale for Functionalization
This compound-dicarboxylic acidCoordination Polymer/MOFThe carboxylate groups can coordinate with metal ions to form a stable, porous framework. The rigid, linear nature of the linker would influence the topology of the resulting MOF.
(4-Ethynylphenyl)(phenyl)methanoneCoordination Polymer/MOFThe ketone group can act as a coordination site, and the ethynyl (B1212043) group allows for further post-synthetic modification.
1-(Azidomethyl)-4-(phenylethynyl)benzeneFunctionalized Mesoporous SilicaThe azide (B81097) group can be used in "click" reactions with alkyne-functionalized silica to covalently attach the molecule to the surface.
1-(Phenylethynyl)-4-(triethoxysilyl)benzeneFunctionalized Mesoporous SilicaThe triethoxysilyl group can directly co-condense with silica precursors or graft onto existing silica surfaces, incorporating the phenylethynyl group throughout the material.

On-Surface Reactions and Nanoscale Assemblies

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise one- and two-dimensional nanostructures directly on a solid support. nih.govrsc.org This technique often utilizes ultra-high vacuum conditions to control the reaction pathways of molecular precursors on a catalytic metal surface. iphy.ac.cn The structure of this compound, with its reactive ethynyl group and aromatic rings, makes it a candidate for on-surface polymerization and the formation of self-assembled monolayers (SAMs). harvard.edunih.govnih.gov

On-surface polymerization can proceed through the coupling of the ethynyl groups to form extended conjugated polymers like polyphenylacetylene. iphy.ac.cn The reaction is typically initiated by thermal activation on a catalytic surface, such as copper or gold. The resulting polymer chains can exhibit interesting electronic properties and may be precisely aligned on the substrate. Furthermore, by using halogenated derivatives of this compound, on-surface Ullmann coupling reactions can be employed to form poly-p-phenylene type chains, where the phenyl rings are directly linked. rsc.org This method has been successfully used to create one-dimensional organometallic and pure organic polymer chains. rsc.org

The formation of self-assembled monolayers is another important strategy for creating functional surfaces. Molecules like this compound can spontaneously organize on a substrate to form a highly ordered film. The orientation and packing of the molecules in the SAM are governed by the interactions between the molecules themselves and between the molecules and the substrate. The resulting surface can have tailored chemical and physical properties, which are useful for applications in electronics, sensing, and biocompatible coatings.

On-Surface Process Resulting Structure Potential Application
On-surface polymerization of this compoundPolyphenylacetylene chainsMolecular wires, nanoscale electronics
On-surface Ullmann coupling of dihalo-1-methyl-4-(phenylethynyl)benzene derivativesPoly-p-phenylene type chainsGraphene nanoribbon precursors, conductive polymers
Self-assembly of this compoundOrdered monolayerModified electrode surfaces, templates for further growth
Co-deposition with other moleculesBinary self-assembled networkPorous 2D materials, host-guest systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-(phenylethynyl)benzene, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via Sonogashira cross-coupling between 4-iodotoluene and phenylacetylene. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : Triethylamine (TEA) or THF under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
  • Yield : Reported yields range from 65–75%, with optimized conditions (e.g., degassed solvents, excess phenylacetylene) improving efficiency .
    • Optimization Tips : Lowering oxygen exposure and using freshly distilled TEA can reduce side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Aromatic protons: δ 7.50–7.32 ppm (multiplet, 6H, aryl groups).
  • Methyl group: δ 2.37 ppm (singlet, 3H) .
  • ¹³C NMR : The alkyne carbons appear at δ 85–95 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 182.1 (C₁₅H₁₂).
  • IR : Alkyne C≡C stretch at ~2100 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Acute toxicity (Category 4 for inhalation/dermal/oral exposure) and potential skin/eye irritation.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid vapor inhalation.
  • Waste Disposal : Collect in halogen-resistant containers for incineration .

Q. How can solubility and purification challenges be addressed for this compound?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in THF, DCM, or toluene.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?

  • Methodological Answer :

  • Deuterated Derivatives : Synthesize this compound-D₂ via hydrogen-deuterium exchange using Pd/C and D₂O.
  • Applications : Track hydrogenation pathways or kinetic isotope effects in catalytic cycles.
  • Example : Deuterated analogs (e.g., 3b-D₂) enable precise mechanistic studies in transfer hydrogenation reactions .

Q. What strategies are effective for introducing sulfonyl groups to this compound, and how do these modifications influence its reactivity?

  • Methodological Answer :

  • Sulfonation : React with sulfonyl chlorides (e.g., TsCl) in the presence of AlCl₃.
  • Anti-Michael Addition : Grignard reagents add to sulfonylacetylenes, forming sulfone derivatives.
  • Impact : Sulfonyl groups enhance electrophilicity, enabling applications in cross-coupling or polymerization .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer :

  • Variable Analysis : Compare catalyst loading (e.g., Pd vs. Ni), solvent polarity, and reaction time.
  • Case Study : A Pd-based system yielded 67% , while Ni catalysts may underperform due to slower kinetics.
  • Recommendation : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps.
  • Applications : Predict regioselectivity in electrophilic substitution or polymerization behavior.
  • Software : Gaussian or ORCA packages .

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1-Methyl-4-(phenylethynyl)benzene
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1-Methyl-4-(phenylethynyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.